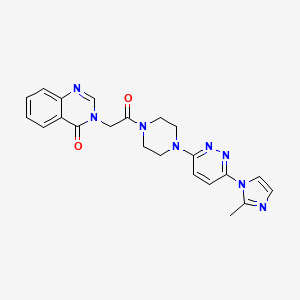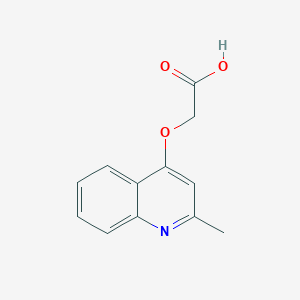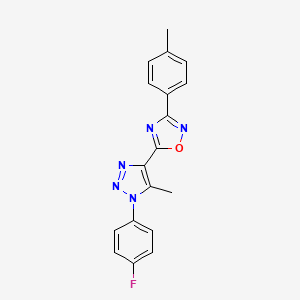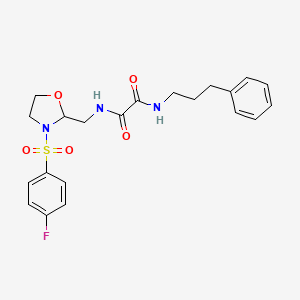
N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, a three-membered cyclopropyl ring, and a sulfonyl group attached to a phenyl ring with a methoxy substituent. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring, the sulfonyl group, and the methoxyphenyl group . These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar cyclopropyl and phenyl groups could affect its solubility, stability, and reactivity.Applications De Recherche Scientifique
Crystal Structure and Molecular Conformation Analysis
Research by Banerjee et al. (2002) explored the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has potential as an antineoplastic agent. This study, utilizing X-ray analysis and AM1 molecular orbital methods, provides insight into the molecular structure and conformation, essential for understanding the compound's interaction in biological systems.
Synthesis of Pyrrolidines
Research by Markitanov et al. (2016) highlights the synthesis of pyrrolidines, including compounds containing sulfonyl groups. This study contributes to the broader understanding of synthesizing compounds similar to N1-cyclopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, essential for pharmaceutical and chemical research.
Sulfonylation in Organic Synthesis
The work by Dong et al. (2020) on the dearomative tandem spiro-cyclization reaction, which includes sulfonylation processes, is relevant to the synthesis and modification of compounds like this compound. This research offers valuable insights into the functional group transformations and synthesis pathways.
Metabolism of Similar Compounds in Biological Systems
The metabolism of similar sulfonyl and pyrrolidine containing compounds, as studied by Sparks et al. (2012), provides a basis for understanding how this compound may interact and metabolize in biological systems, particularly in insect control agents.
Coordination Chemistry and Compound Interaction
The coordination chemistry and interaction of similar compounds with nickel, as explored by Bermejo et al. (2000), are relevant to understanding the reactivity and potential applications of this compound in chemical reactions and as potential catalytic agents.
Investigation in Antitumor Agents
The investigation into the activity of similar compounds as antitumor agents, such as the study by Wentland et al. (1993), provides context for potential applications of this compound in cancer research and treatment.
Orientations Futures
Propriétés
IUPAC Name |
N'-cyclopropyl-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-25-14-6-8-15(9-7-14)26(23,24)20-10-2-3-13(20)11-18-16(21)17(22)19-12-4-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLLYKPJJXQBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![methyl 2-{[3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-8-yl]formamido}acetate](/img/structure/B2381313.png)
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)


![1-Benzyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole](/img/structure/B2381320.png)

![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)
![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)



![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)
